molecular formula C7H14ClNO2 B1381635 Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride CAS No. 1803584-59-9

Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride

Cat. No.: B1381635
CAS No.: 1803584-59-9
M. Wt: 179.64 g/mol
InChI Key: BZXBGNWNVKWVJE-UHFFFAOYSA-N
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Description

Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The compound’s hydrochloride form enhances its solubility in water, making it more versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride typically involves the reaction of tetrahydrofuran derivatives with methyl acetimidate. One common method includes the use of acid catalysts to facilitate the reaction, ensuring high yields and purity. The reaction conditions often require controlled temperatures and specific solvents to optimize the reaction rate and product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the functional groups attached to the tetrahydrofuran ring.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alcohols or hydrocarbons.

Scientific Research Applications

Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways in diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran: A simpler analog that serves as a solvent and intermediate in organic synthesis.

    Methyl acetimidate: A related compound used in similar synthetic applications.

Uniqueness

Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride stands out due to its combined structural features, which confer unique reactivity and solubility properties. This makes it particularly valuable in applications requiring specific chemical behaviors that simpler analogs cannot provide.

Properties

IUPAC Name

methyl 2-(oxolan-3-yl)ethanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-9-7(8)4-6-2-3-10-5-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXBGNWNVKWVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CC1CCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803584-59-9
Record name 3-Furanethanimidic acid, tetrahydro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803584-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride

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